1-(3-chlorophenyl)piperazine chemical properties and structure
1-(3-chlorophenyl)piperazine chemical properties and structure
An In-depth Technical Guide to 1-(3-chlorophenyl)piperazine: Structure, Properties, and Applications
Introduction
1-(3-chlorophenyl)piperazine, commonly known as m-CPP, is an N-arylpiperazine derivative of significant interest in the fields of medicinal chemistry, pharmacology, and toxicology.[1] Its prominence stems from a dual identity: it is a crucial chemical intermediate for the synthesis of several widely prescribed antidepressant drugs, and it is also a pharmacologically active substance in its own right, functioning as a non-selective serotonin receptor agonist.[2][3] Furthermore, m-CPP is the primary active metabolite of antidepressants such as trazodone and nefazodone, contributing to their overall therapeutic effects and side-effect profiles.[1][4] This guide provides a comprehensive technical overview of m-CPP for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, synthesis, pharmacological significance, and safety considerations.
Chemical Structure and Nomenclature
The structure of 1-(3-chlorophenyl)piperazine consists of a piperazine ring, which is a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, substituted at one nitrogen with a 3-chlorophenyl group.[2][5] This substitution pattern defines it as an aromatic piperazine derivative.[5]
The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 1-(3-chlorophenyl)piperazine[1] |
| Common Synonyms | m-CPP, meta-chlorophenylpiperazine, 3-CPP[1][4] |
| CAS Number | 6640-24-0 (for free base)[1] |
| Molecular Formula | C₁₀H₁₃ClN₂[1] |
| Molecular Weight | 196.67 g/mol [1][5] |
| InChI Key | VHFVKMTVMIZMIK-UHFFFAOYSA-N[1] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms N1 [label="N"]; N2 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; H_N2 [label="H"];
// Phenyl Ring C_Ph1 [label="C"]; C_Ph2 [label="C"]; C_Ph3 [label="C"]; C_Ph4 [label="C"]; C_Ph5 [label="C"]; C_Ph6 [label="C"]; Cl [label="Cl"];
// Edges for Piperazine Ring N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; N2 -- H_N2;
// Edges for Phenyl Ring N1 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1; C_Ph3 -- Cl;
// Aromatic bonds (double bonds in phenyl ring) edge [style=double]; C_Ph1 -- C_Ph2; C_Ph3 -- C_Ph4; C_Ph5 -- C_Ph6; }
Caption: Chemical Structure of 1-(3-chlorophenyl)piperazine.
Physicochemical and Spectroscopic Properties
1-(3-chlorophenyl)piperazine is typically supplied as a white to off-white crystalline solid or powder.[2][5] Its hydrochloride salt is often used to improve stability and solubility in aqueous media.[6]
Table 1: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/solid | [2][5] |
| Melting Point | 98-101°C (free base) | [5] |
| 210-214°C (hydrochloride salt) | [7][8][9] | |
| Boiling Point | 344.8°C at 760 mmHg | [5] |
| Solubility | Soluble in DMSO, ethanol, methanol. Sparingly soluble in water. | [2][4][5] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available in databases for the hydrochloride salt in DMSO-d6. | [10][11] |
| Mass Spectrometry | GC-MS data shows characteristic peaks at m/z 196 (molecular ion), 156, 154, and 122. | [1][12] |
| Infrared (IR) | ATR-IR spectra are available in spectral databases. | [1] |
| UV-Vis (λmax) | For the hydrochloride salt: 211, 249, 288 nm. | [4] |
Synthesis and Manufacturing
The synthesis of m-CPP is a well-established process in industrial chemistry, often serving as a precursor for more complex pharmaceutical agents. A common and efficient route involves a three-step process starting from readily available commercial reagents.[13][14] The causality behind this specific pathway is its cost-effectiveness and relatively high yields.
The overall synthesis logic is to first create a reactive bis(2-chloroethyl)amine intermediate, which then undergoes cyclization with 3-chloroaniline to form the desired arylpiperazine ring system.
Caption: General workflow for the synthesis of m-CPP.
Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride
This protocol is a representative synthesis adapted from established chemical literature and patents.[13][14] It is designed as a self-validating system where the successful isolation and characterization of intermediates confirm the progression of the reaction.
Step 1: Preparation of bis(2-chloroethyl)amine Hydrochloride
-
Reagents & Setup: Charge a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser with diethanolamine (1.0 mol) dissolved in a suitable solvent like chloroform (CHCl₃).
-
Chlorination: Cool the solution in an ice bath. Slowly add a mixture of thionyl chloride (SOCl₂) (4.0 mol) and chloroform dropwise over 1-2 hours, maintaining the temperature below 10°C. The use of excess thionyl chloride ensures complete conversion of the hydroxyl groups.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to drive the reaction to completion.
-
Isolation: Cool the reaction mixture. Remove the excess solvent and thionyl chloride under reduced pressure. The resulting solid is crude bis(2-chloroethyl)amine hydrochloride.
-
Purification: Recrystallize the crude solid from acetone to yield pure, white bis(2-chloroethyl)amine hydrochloride. The yield is typically around 60-65%.[13]
Step 2: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride
-
Reagents & Setup: In a separate reaction vessel, dissolve 3-chloroaniline (1.0 mol) and the bis(2-chloroethyl)amine hydrochloride (1.0 mol) from Step 1 in a high-boiling aromatic solvent such as xylene or dimethylbenzene.[13][14] The choice of a high-boiling solvent is critical to provide the necessary energy for the double N-alkylation and cyclization reaction.
-
Reaction: Heat the mixture to reflux (typically >130°C) for 24 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is typically diluted with a solvent like dichloromethane and washed with water. The organic layer is separated.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.[13] This oil is the hydrochloride salt of 1-(3-chlorophenyl)piperazine. The yield for this step is generally high, often exceeding 85%.[13]
Role in Medicinal Chemistry and Pharmacology
m-CPP is a cornerstone molecule in the development of therapies for central nervous system (CNS) disorders.
-
Pharmaceutical Intermediate: Its most prominent role is as a key building block for the synthesis of several psychoactive drugs.[5][15] The piperazine nitrogen atoms are nucleophilic, allowing for straightforward alkylation reactions.[5] This reactivity is exploited in the synthesis of trazodone, where m-CPP is reacted with an alkylating agent containing the triazolopyridine moiety.[16][17][18]
-
Intrinsic Pharmacological Activity: m-CPP itself is a potent serotonergic agent, acting as an agonist or partial agonist at multiple serotonin (5-HT) receptors, with a notable affinity for the 5-HT₂C and 5-HT₂B subtypes.[7] Its activity at these receptors is thought to mediate effects on mood, anxiety, and appetite.[3] It also displays some activity at 5-HT₁A, 5-HT₂A, and other receptors.[3][7]
-
Active Metabolite: In humans, antidepressant drugs like trazodone, nefazodone, and etoperidone are metabolized, primarily by the CYP3A4 enzyme, to form m-CPP as a major circulating metabolite.[1][4] This metabolic conversion is significant because the resulting m-CPP contributes to the overall pharmacological and toxicological profile of the parent drug. For instance, some of the anxiogenic or dysphoric side effects occasionally reported with trazodone therapy have been attributed to its metabolite, m-CPP.
Toxicology and Safety
The handling of 1-(3-chlorophenyl)piperazine requires adherence to standard laboratory safety protocols due to its potential hazards.
Table 3: GHS Hazard Classification
| Hazard Statement | Description | Source(s) |
| H301 / H302 | Toxic or Harmful if swallowed (Acute Oral Toxicity) | [1][19] |
| H315 | Causes skin irritation | [1][19] |
| H319 | Causes serious eye irritation | [1][19] |
| H335 | May cause respiratory irritation | [1][19] |
Handling and Storage:
-
Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[20][21] Avoid breathing dust and prevent contact with skin and eyes.[20][21]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5] The hydrochloride salt should be protected from moisture.[6]
Analytical Methodologies
Due to its presence as a metabolite of prescribed drugs and its use as a designer drug, robust analytical methods for the detection of m-CPP are essential in clinical and forensic toxicology.[7][9] The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][22] These methods allow for the sensitive and specific identification and quantification of m-CPP and its own metabolites (e.g., hydroxy-mCPP isomers) in biological matrices such as urine and blood.[22]
Conclusion
1-(3-chlorophenyl)piperazine is a molecule of considerable scientific and commercial importance. Its structural features make it a versatile intermediate for the synthesis of complex pharmaceutical agents, most notably the antidepressant trazodone. Simultaneously, its intrinsic and potent activity at serotonin receptors, coupled with its formation as an active metabolite of several drugs, makes it a subject of intense pharmacological and toxicological study. A thorough understanding of its chemical properties, synthesis, and biological actions is therefore indispensable for professionals engaged in drug discovery, development, and clinical analysis.
References
-
PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]
-
PrepChem.com. Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]
-
PubChem. 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
-
IndiaMART. 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity. Retrieved from [Link]
- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
-
IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
-
MDPI. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Retrieved from [Link]
-
PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Retrieved from [Link]
- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]
-
SpectraBase. 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
IndiaMART. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price. Retrieved from [Link]
- Google Patents. (2018). WO2018169420A1 - Method for the preparation of trazodone.
-
mzCloud. (2015). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]
Sources
- 1. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6640-24-0: 1-(3-Chlorophenyl)piperazine | CymitQuimica [cymitquimica.com]
- 3. 1-(3-氯苯基)哌嗪 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity [nigamfinechem.co.in]
- 6. Page loading... [guidechem.com]
- 7. 1-(3-Chlorophenyl)piperazine hydrochloride | 65369-76-8 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price [nacchemical.com]
- 10. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. mzCloud – 1 3 Chlorophenyl piperazine m CPP [mzcloud.org]
- 13. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 14. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 15. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tdcommons.org [tdcommons.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. fishersci.com [fishersci.com]
- 22. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
